a-D-Galactofuranose

Description

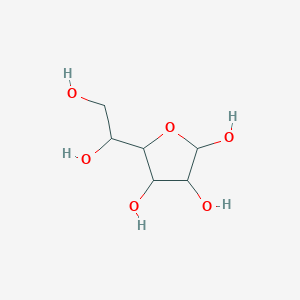

α-D-Galactofuranose (α-D-Galf) is a furanose form of galactose, characterized by a five-membered ring structure (furanose) rather than the more common six-membered pyranose ring. Its molecular formula is C₆H₁₂O₆, with a molecular weight of 180.16 g/mol and a monoisotopic mass of 180.063388 . This isomer is absent in mammals but is a critical component of glycoconjugates in pathogenic microorganisms such as Mycobacteria and Aspergillus spp., making it a target for antimicrobial drug development .

Synthetic methods for α-D-Galf derivatives, such as 1,6-anhydro-α-D-Galf, emphasize its utility in glycobiology. Key steps include the formation of a galactofuranosyl iodide intermediate and selective desilylation to enable nucleophilic attack at the anomeric carbon . These methods contrast with those for pyranose derivatives, reflecting the unique reactivity of the furanose ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1,2-dihydroxyethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVWPBAENSWJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From D-glucose: Beta-D-allofuranose can be synthesized from D-glucose through a series of chemical reactions involving protection and deprotection steps.

From D-allose: Another method involves the conversion of D-allose to beta-D-allofuranose using specific reagents and conditions.

Industrial Production Methods: Industrial production of beta-D-allofuranose is less common due to its limited demand. the methods used in laboratory synthesis can be scaled up for industrial purposes if needed. The key steps involve the use of protecting groups to control the reactivity of hydroxyl groups and the use of specific catalysts to achieve the desired isomerization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Beta-D-allofuranose can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of beta-D-allofuranose can yield sugar alcohols such as allitol.

Substitution: Substitution reactions can occur at the hydroxyl groups of beta-D-allofuranose, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate

Reduction: Sodium borohydride

Substitution: Acyl chlorides, alkyl halides

Major Products Formed:

Oxidation: Oxidized derivatives such as aldonic acids

Reduction: Sugar alcohols like allitol

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Significance

Cell Wall Structure in Fungi

- Aspergillus Species : α-D-Galactofuranose is a crucial component of fungal-type galactomannan found in the cell walls of fungi such as Aspergillus fumigatus and Aspergillus oryzae. These polysaccharides play a vital role in maintaining cell wall integrity, influencing the pathogenicity of these fungi. Studies have shown that mutations affecting the biosynthesis of α-D-galactofuranose lead to morphological abnormalities and reduced virulence in these organisms .

Antigenic Properties

- The presence of α-D-galactofuranose-containing glycans has been linked to immune responses in humans. These glycans are recognized by the immune system, which can trigger allergic reactions or contribute to the pathogenicity of fungal infections .

Medicinal Chemistry Applications

Drug Development

- Inhibitors of DDAH-1 : Research has indicated that derivatives of α-D-galactofuranose can act as potent inhibitors of human dimethylarginine dimethylaminohydrolase-1 (DDAH-1), an enzyme involved in nitric oxide signaling pathways. These compounds demonstrate significant potential for therapeutic applications in conditions related to vascular health and inflammation .

Glycan Engineering

- The ability to synthesize oligogalactofuranosides through automated glycan assembly has opened new avenues for creating glycan-based therapeutics. This technology allows for the precise construction of complex carbohydrate structures that can be used for vaccine development or as therapeutic agents targeting specific diseases .

Industrial Applications

Fermented Food Production

- In Japan, Aspergillus oryzae is utilized in the fermentation process for producing traditional foods such as soy sauce and sake. The galactofuranose-containing structures are essential for the fermentation process, contributing to flavor and texture .

Biotechnology

- The enzymatic activity associated with α-D-galactofuranosyltransferases (like GfsA) has been harnessed for biotechnological applications, including the production of biofuels and biopolymers. These enzymes facilitate the transfer of galactofuranose units, which can be utilized in various industrial processes .

Data Table: Summary of Applications

Case Studies

Case Study 1: Pathogenicity in Aspergillus Fumigatus

A study investigated the role of α-D-galactofuranose in Aspergillus fumigatus, revealing that deletion of genes involved in its biosynthesis resulted in attenuated virulence. This finding underscores the importance of this compound in fungal pathogenicity and potential therapeutic targets for antifungal drug development .

Case Study 2: Glycan-Based Therapeutics

Research on automated glycan assembly demonstrated the successful synthesis of complex oligogalactofuranosides, which were evaluated for their biological activity. These compounds showed promise as vaccine candidates due to their ability to elicit strong immune responses .

Mechanism of Action

The mechanism of action of beta-D-allofuranose depends on its specific application. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism. Its unique structure allows it to interact with specific molecular targets, leading to various biochemical effects. The pathways involved may include glycosylation reactions and the formation of glycosidic bonds .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Basic: What analytical techniques are most effective for detecting and quantifying α-D-Galactofuranose in biological samples?

Answer:

α-D-Galf detection requires methods that differentiate it from the more common pyranose form (α-D-Galp). High-resolution NMR (e.g., and NMR) is critical due to distinct anomeric signals (e.g., α-D-Galf C1 ~107–109 ppm vs. α-D-Galp C1 ~92–94 ppm) . For quantification, HPLC coupled with pulsed amperometric detection (HPAEC-PAD) or derivatization (e.g., permethylation followed by GC-MS) improves sensitivity in complex matrices. Researchers must validate methods using synthetic α-D-Galf standards .

Basic: Why is α-D-Galactofuranose a focus in pathogen-specific glycobiology research?

Answer:

α-D-Galf is absent in mammals but prevalent in glycoconjugates of pathogens like Mycobacteria, Aspergillus, and Leishmania. Its biosynthetic enzymes (e.g., UDP-galactopyranose mutase) are therapeutic targets. Studies use α-D-Galf-containing glycans to develop vaccines, diagnostics, or inhibitors. Methodologically, comparative glycomic profiling (e.g., lectin arrays) identifies pathogen-specific α-D-Galf epitopes .

Basic: What are the primary challenges in synthesizing α-D-Galactofuranose-containing glycoconjugates?

Answer:

Key challenges include:

- Instability : The furanose ring is prone to acid-catalyzed hydrolysis. Use tert-butyldimethylsilyl (TBDMS) protecting groups to stabilize intermediates .

- Stereoselectivity : Achieving α/β selectivity requires optimized glycosylation conditions (e.g., galactofuranosyl iodides with AgOTf as a promoter) .

- Acceptor design : Partially protected galactofuranose derivatives (e.g., 5-OH acceptors) enable regioselective (1→2), (1→3), or (1→6) linkages .

Advanced: How can glycosylation reactions be optimized to achieve high stereoselectivity for α-D-Galf linkages?

Answer:

- Donor design : Use 1,6-anhydro-α-D-Galf donors to lock the furanose conformation, reducing side reactions .

- Promoter systems : AgOTf or NIS/TfOH enhances leaving-group activation while minimizing hydrolysis.

- Solvent control : Reactions in toluene/CHCl (4:1) at −40°C improve α-selectivity by stabilizing oxocarbenium ion intermediates .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC or LC-MS to terminate at the desired α-linked product .

Advanced: How do researchers address the instability of α-D-Galf during experimental workflows?

Answer:

- Protecting groups : Per-O-silylation (e.g., TBDMS) stabilizes the furanose ring during synthesis .

- Storage : Lyophilize purified α-D-Galf derivatives under inert gas (N/Ar) at −80°C to prevent moisture-induced degradation.

- In situ generation : Use enzymatic systems (e.g., UDP-Galf mutase) to produce α-D-Galf transiently for functional assays .

Advanced: How should conflicting data on α-D-Galf’s role in host-pathogen interactions be resolved?

Answer:

- Controlled genetic knockouts : Compare pathogen virulence in strains with/without α-D-Galf biosynthetic genes (e.g., glf mutants) .

- Structural validation : Use X-ray crystallography or cryo-EM to confirm α-D-Galf’s spatial arrangement in glycoconjugates.

- Multi-omics integration : Correlate α-D-Galf abundance (via glycomics) with transcriptomic/proteomic data to identify mechanistic pathways .

Advanced: What experimental designs are optimal for studying α-D-Galf’s interactions with host immune receptors?

Answer:

- Surface plasmon resonance (SPR) : Immobilize α-D-Galf glycoconjugates to quantify binding kinetics with TLRs or lectins.

- Glycan microarray screening : Print α-D-Galf epitopes alongside controls to map receptor specificity.

- In vivo imaging : Use fluorescently labeled α-D-Galf probes in murine infection models to track immune cell recruitment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.